molecular formula C10H6F3NO5 B12890284 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole

Katalognummer: B12890284
Molekulargewicht: 277.15 g/mol
InChI-Schlüssel: ZPCGQWGQYJLITC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is a complex organic compound that features a benzo[d]oxazole core with carboxy(hydroxy)methyl and trifluoromethoxy substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of these methods is crucial for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Arylbenzo[d]oxazole: Shares the benzo[d]oxazole core but with different substituents.

    2-(Carboxy(hydroxy)methyl)benzo[d]oxazole: Lacks the trifluoromethoxy group.

    7-(Trifluoromethoxy)benzo[d]oxazole: Lacks the carboxy(hydroxy)methyl group.

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-(trifluoromethoxy)benzo[d]oxazole is unique due to the presence of both carboxy(hydroxy)methyl and trifluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H6F3NO5

Molekulargewicht

277.15 g/mol

IUPAC-Name

2-hydroxy-2-[7-(trifluoromethoxy)-1,3-benzoxazol-2-yl]acetic acid

InChI

InChI=1S/C10H6F3NO5/c11-10(12,13)19-5-3-1-2-4-7(5)18-8(14-4)6(15)9(16)17/h1-3,6,15H,(H,16,17)

InChI-Schlüssel

ZPCGQWGQYJLITC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)OC(F)(F)F)OC(=N2)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.